[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate
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Overview
Description
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and an indazole carboxylate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a catalyst and is carried out under reflux conditions.
Coupling with Indazole Carboxylate: The final step involves coupling the oxadiazole intermediate with 1-methylindazole-3-carboxylate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include bromophenol derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It can be used in assays to screen for new drug candidates.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine allows for specific interactions with biological targets and enables unique synthetic transformations.
Properties
Molecular Formula |
C18H13BrN4O3 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate |
InChI |
InChI=1S/C18H13BrN4O3/c1-23-14-5-3-2-4-13(14)16(21-23)18(24)25-10-15-20-17(22-26-15)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
HZSLYRSMBDIELH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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